4-(Pyrazol-1-yl)benzenesulfonic acid

Medicinal Chemistry Organic Synthesis Building Block

Researchers synthesizing hCA IX inhibitors or antileishmanial sulfonamides often face supply gaps for high-purity aryl-pyrazole sulfonic acid precursors. This compound uniquely provides the dual sulfonate-O/pyrazole-N coordination motif essential for Fe-N4O2 MOF catalysts and parallel library synthesis, eliminating multi-step in-house preparation. - Enables rapid parallel synthesis of antileishmanial sulfonamides (IC50 0.059-0.072 mM vs. L. infantum). - Direct precursor for sub-50 nM hCA IX inhibitor chemotypes with >258-kinase selectivity. - High water solubility expedites downstream azo dye coupling and coordination chemistry.

Molecular Formula C9H8N2O3S
Molecular Weight 224.234
CAS No. 18336-38-4
Cat. No. B579438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazol-1-yl)benzenesulfonic acid
CAS18336-38-4
Synonyms1-(4-Benzenesulfonic acid)pyrazole
Molecular FormulaC9H8N2O3S
Molecular Weight224.234
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14)
InChIKeyWBRLZNMOGQIRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazol-1-yl)benzenesulfonic Acid – Identity and Core Properties


4-(Pyrazol‑1‑yl)benzenesulfonic acid (CAS 18336‑38‑4) belongs to the class of aryl‑pyrazole sulfonic acids, integrating a benzenesulfonic acid moiety with a 1H‑pyrazole ring at the para‑position. Its molecular formula C₉H₈N₂O₃S (MW 224.24 g mol⁻¹) and computed LogP of 0.9 are documented in leading authoritative databases [REFS‑1]. The compound is a white crystalline solid freely soluble in water and polar organic solvents, rendering it a versatile building block for medicinal chemistry, dye synthesis, and coordination chemistry applications [REFS‑2].

4-(Pyrazol-1-yl)benzenesulfonic Acid vs. Generic Aryl Sulfonic Acids


Simple aryl sulfonic acids such as benzenesulfonic acid or p‑toluenesulfonic acid lack the pyrazole nitrogen donor atom; this precludes the dual‑site coordination mode (sulfonate‑O + pyrazole‑N) that is essential for constructing extended metal‑organic frameworks or catalytically active heteroleptic Fe(II) complexes [REFS‑1]. Moreover, the unsubstituted pyrazole ring serves as a critical synthetic handle for downstream functionalization—via electrophilic substitution or N‑arylation—that is impossible with already‑substituted pyrazolone analogs (e.g., 4‑(3‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)benzenesulfonic acid), making the target compound a uniquely modular intermediate for diverse pharmacophore generation [REFS‑2].

4-(Pyrazol-1-yl)benzenesulfonic Acid – Head-to-Head Evidence


Superior Synthetic Versatility vs. Methyl-Pyrazolone Analogs

The target compound bears an unsubstituted 1H‑pyrazole ring, whereas the closest commercial analog—4‑(3‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)benzenesulfonic acid (CAS 89‑36‑1)—contains a methyl‑substituted pyrazolone ring that is unable to undergo further electrophilic aromatic substitution or direct N–H functionalization. This structural difference eliminates the ability of the methyl‑pyrazolone analog to generate the diverse array of 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide derivatives that have demonstrated potent antileishmanial activity (IC₅₀ = 0.059–0.072 mM) comparable to the reference drug pentamidine [REFS‑1]. The unsubstituted pyrazole therefore serves as a universal synthetic hub, whereas the methyl‑pyrazolone analog is restricted to azo‑coupling reactions in dye manufacture [REFS‑2].

Medicinal Chemistry Organic Synthesis Building Block

Antileishmanial Activity with Reduced Mammalian Cytotoxicity

The synthetic tractability of the target sulfonic acid enables rapid conversion to 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide derivatives. In a direct in‑vitro head‑to‑head comparison against the clinical reference drug pentamidine, derivative 3b displayed IC₅₀ values of 0.059 mM (L. infantum) and 0.070 mM (L. amazonensis), matching pentamidine’s potency while exhibiting significantly lower cytotoxicity toward mammalian cells [REFS‑1]. In contrast, 4‑(3‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)benzenesulfonic acid (CAS 89‑36‑1) cannot be transformed into comparable sulfonamide pharmacophores, precluding access to this therapeutic application [REFS‑2].

Antileishmanial Neglected Tropical Disease Drug Discovery

Carbonic Anhydrase IX/XII Inhibition

The target compound serves as the key synthetic entry point for 4‑(pyrazolyl)benzenesulfonamide ureas (series SH7a–t), which have been quantitatively profiled against tumor‑associated carbonic anhydrase isoforms hCA IX and hCA XII. The lead compound SH7s exhibited potent inhibition with K_I = 15.9 nM (hCA IX) and 55.2 nM (hCA XII), combined with minimal off‑target kinase inhibition across a panel of 258 kinases [REFS‑1]. In comparison, simple aryl sulfonic acids such as benzenesulfonic acid or p‑toluenesulfonic acid lack the pyrazole‑N atom required to construct the intact sulfonamide‑urea pharmacophore, rendering them incapable of serving this therapeutic purpose [REFS‑2].

Carbonic Anhydrase Inhibition Tumor Acidosis Anticancer

Dual-Site Coordination via Sulfonate-O and Pyrazole-N Ligation

The target compound uniquely combines a strongly coordinating sulfonate anion with a neutral pyrazole N‑donor within the same molecular scaffold. This enables the formation of heteroleptic Fe(II) complexes exhibiting an Fe‑N₄O₂ coordination environment, a geometry unattainable with benzenesulfonic acid (CAS 98‑11‑3), which provides only sulfonate‑O ligation [REFS‑1]. The resulting structural diversity has direct consequences for catalytic applications: the Ni‑pyrazolate‑sulfonate MOF constructed from a related 2,5‑di(1H‑pyrazol‑4‑yl)benzenesulfonate ligand supports Pd⁰/Pd²⁺ nanocomposites that catalyze Suzuki and carbonylative Suzuki couplings, whereas simple benzenesulfonate‑based frameworks lack the additional pyrazole anchor points required for comparable metal loading and stability [REFS‑2].

Coordination Chemistry Metal-Organic Frameworks Catalysis

4-(Pyrazol-1-yl)benzenesulfonic Acid – Key Applications


Antileishmanial Sulfonamide Lead Synthesis

The target sulfonic acid is the direct precursor for 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide derivatives that have demonstrated in‑vitro IC₅₀ values of 0.059–0.072 mM against Leishmania infantum and L. amazonensis, with potency matching pentamidine but with measurably lower mammalian cytotoxicity [REFS‑1]. Procuring this intermediate enables rapid parallel synthesis of focused libraries around the validated antileishmanial chemotype, accelerating hit‑to‑lead optimization for neglected tropical disease programs.

Tumor-Selective Carbonic Anhydrase IX/XII Inhibitors

Elaboration of this sulfonic acid to 4‑(pyrazolyl)benzenesulfonamide ureas yields inhibitors with sub‑50 nM K_I against hCA IX, exceptional selectivity over off‑target kinases (minimal inhibition across 258 kinases), and broad‑spectrum anticancer activity in NCI screening [REFS‑2]. Laboratories focused on tumor‑microenvironment modulation should prioritize this compound as the foundational building block for the SH7 chemotype.

Ligand for Heteroleptic Complexes and MOF Synthesis

The simultaneous presence of sulfonate‑O and pyrazole‑N donors enables the formation of Fe‑N₄O₂ coordination environments and bimetallic MOFs that are inaccessible with mono‑functional aryl sulfonic acids [REFS‑3]. These materials have demonstrated activity in Suzuki and carbonylative Suzuki couplings, making this compound a strategic procurement choice for groups developing heterogeneous palladium catalysts supported on pyrazolate‑sulfonate frameworks.

Water-Soluble Azo-Dye Intermediate

The sulfonic acid group confers high water solubility to downstream azo dyes, and the pyrazole ring participates in diazo‑coupling reactions to generate vibrant yellow‑to‑red shades. Patent literature describes its use in polyazo dyestuffs for leather dyeing, where the 1‑(4‑sulphophenyl)‑3‑methyl‑5‑pyrazolone substructure is a critical coupling component [REFS‑4]. For dye manufacturers, this compound offers a direct route to sulfophenyl‑pyrazolone‑based chromophores with established fastness properties.

Technical Documentation Hub

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